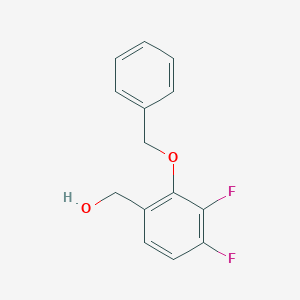

(2,3-Difluoro-4-(hexyloxy)phenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

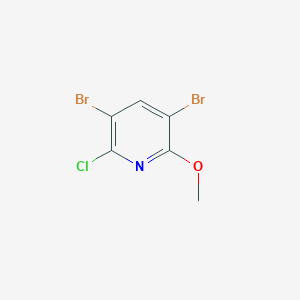

“(2,3-Difluoro-4-(hexyloxy)phenyl)methanol” is a chemical compound with the molecular weight of 244.28 . It is a solid in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C13H18F2O2/c1-2-3-4-5-8-17-11-7-6-10 (9-16)12 (14)13 (11)15/h6-7,16H,2-5,8-9H2,1H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

“this compound” is a solid in physical form . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Scientific Research Applications

Electrosynthesis and Anodic Oxidation

- (2,3-Difluoro-4-(hexyloxy)phenyl)methanol is used in electrosynthesis, particularly in anodic oxidation processes. It can provide α-methoxylated products in good yield. Nucleophilic substitution of the α-methoxylated product with carbon nucleophiles such as arenes and allylsilane can be carried out successfully, introducing carbon nucleophiles into the β-position to the CF3 group with moderate yields and high diastereoselectivity (Furuta & Fuchigami, 1998).

Photolysis and Product Formation

- It's involved in photolysis processes where its derivatives undergo photochemical reactions leading to unique product formation. This indicates a sensitivity to light-induced chemical changes, making it potentially useful in photochemical synthesis and analysis (Prager & Smith, 1994).

Excited State Intramolecular Proton Transfer

- It plays a role in the study of excited state intramolecular proton transfer (ESIPT) processes. The interaction of this molecule with alcohols leads to the formation of complexes, and the mechanism of alcohol monitoring has been deeply studied using various theoretical methods. It provides insights into the hydrogen bond structure of complexes and their photophysical properties, which is crucial for understanding the ESIPT process (Liu et al., 2019).

Synthesis of Fluorescent Compounds

- The compound is used in the synthesis of derivatives with fluorescence properties. It is involved in the synthesis of cyclen derivatives, indicating its role in creating compounds that can be used in fluorescence imaging or sensing applications (Sun, 2010).

Properties

IUPAC Name |

(2,3-difluoro-4-hexoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2O2/c1-2-3-4-5-8-17-11-7-6-10(9-16)12(14)13(11)15/h6-7,16H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSBIRGAEUXQJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=C(C=C1)CO)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.